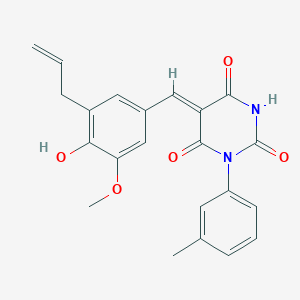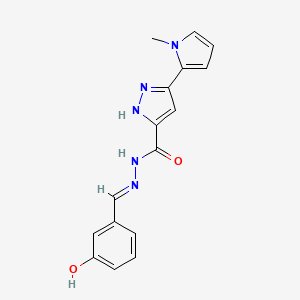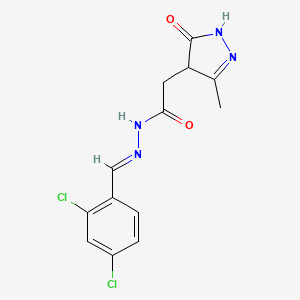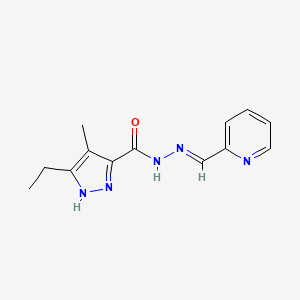
3-ethyl-4-methyl-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
Descripción general
Descripción
3-ethyl-4-methyl-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide, also known as EPM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EPM is a pyrazole derivative that has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
Mecanismo De Acción
The mechanism of action of 3-ethyl-4-methyl-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. 3-ethyl-4-methyl-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. This inhibition of MMP activity may contribute to 3-ethyl-4-methyl-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide's anti-tumor activity.
Biochemical and Physiological Effects
3-ethyl-4-methyl-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. 3-ethyl-4-methyl-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide has also been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent for Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-ethyl-4-methyl-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide in lab experiments is that it has been shown to have low toxicity in normal cells, making it a potentially safe therapeutic agent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 3-ethyl-4-methyl-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide. One area of research could focus on optimizing its use as a therapeutic agent for cancer and Alzheimer's disease. This could involve further studies on its mechanism of action and potential side effects. Another area of research could focus on developing new synthesis methods for 3-ethyl-4-methyl-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide that are more efficient and cost-effective. Additionally, further studies could be conducted to explore the potential applications of 3-ethyl-4-methyl-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide in other areas of scientific research.
Aplicaciones Científicas De Investigación
3-ethyl-4-methyl-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. 3-ethyl-4-methyl-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide has also been studied for its potential as a therapeutic agent for Alzheimer's disease, due to its ability to inhibit the formation of beta-amyloid plaques in the brain.
Propiedades
IUPAC Name |
5-ethyl-4-methyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-3-11-9(2)12(17-16-11)13(19)18-15-8-10-6-4-5-7-14-10/h4-8H,3H2,1-2H3,(H,16,17)(H,18,19)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCFEDIJJJYBPC-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)NN=CC2=CC=CC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=NN1)C(=O)N/N=C/C2=CC=CC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3904793.png)
![N-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B3904796.png)
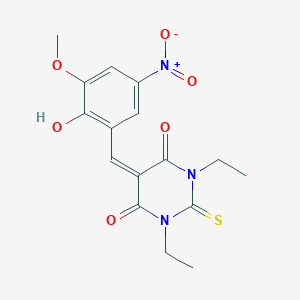
![3-{5-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3904812.png)
![3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B3904814.png)
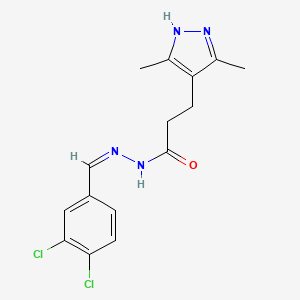
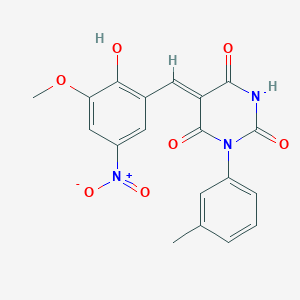
![ethyl 2-[4-(acetylamino)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3904824.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3904831.png)
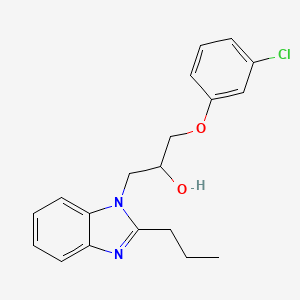
![N-[3-(difluoromethoxy)benzyl]-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2-amine](/img/structure/B3904843.png)
